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Compound of Interest

Compound Name:
5-isocyanato-2,3-dihydro-1H-

indene

Cat. No.: B043990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 5-isocyanato-2,3-dihydro-1H-indene. The information is

intended to support research and development activities in medicinal chemistry and materials

science.

Chemical Identity and Physical Properties
5-Isocyanato-2,3-dihydro-1H-indene, also known as 5-isocyanatoindan, is a bicyclic aromatic

compound containing a highly reactive isocyanate functional group. This combination of a rigid

indane scaffold and a reactive isocyanate moiety makes it a valuable building block in the

synthesis of a variety of chemical entities.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 5-isocyanato-2,3-dihydro-1H-indene[1]

Synonyms 5-Indanyl isocyanate, 5-Isocyanatoindan[1]

CAS Number 120912-37-0[1][2]

Molecular Formula C₁₀H₉NO[1][2]

Molecular Weight 159.18 g/mol [2]

Table 2: Estimated Physical and Chemical Properties

Property Value Notes

Appearance
Colorless to pale yellow liquid

or solid

Based on similar aromatic

isocyanates.

Boiling Point
Not experimentally determined.

Estimated >200 °C

Extrapolated from related

compounds.

Melting Point Not experimentally determined. May be a low-melting solid.

Density
Not experimentally determined.

Estimated ~1.1 g/cm³

Based on the density of similar

structures.

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

toluene). Reacts with protic

solvents (e.g., water, alcohols).

Isocyanates are known to be

soluble in aprotic organic

solvents.

Stability

Moisture-sensitive. May

polymerize upon standing or

heating.

Isocyanates are reactive

towards moisture and can

undergo self-polymerization.

Synthesis
The synthesis of 5-isocyanato-2,3-dihydro-1H-indene can be achieved through several

established methods for isocyanate formation. The most common and direct routes start from
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either 5-amino-2,3-dihydro-1H-indene (5-aminoindan) or 2,3-dihydro-1H-indene-5-carboxylic

acid.

Synthesis from 5-Amino-2,3-dihydro-1H-indene
(Phosgenation)
The reaction of 5-aminoindan with phosgene or a phosgene equivalent (e.g., diphosgene,

triphosgene) is a direct method for the synthesis of the corresponding isocyanate. This reaction

is typically performed in an inert solvent.

5-Amino-2,3-dihydro-1H-indene

5-Isocyanato-2,3-dihydro-1H-indene

Reaction

Phosgene (or equivalent)

Inert Solvent (e.g., Toluene)

HCl (byproduct)

Click to download full resolution via product page

Figure 1: Synthetic pathway via phosgenation.

Experimental Protocol (General Procedure):

Preparation: A solution of 5-amino-2,3-dihydro-1H-indene in an inert solvent such as toluene

is prepared in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for

gas.

Reaction: Phosgene gas is bubbled through the solution, or a solution of a phosgene

equivalent (e.g., triphosgene in toluene) is added dropwise at a controlled temperature,

typically starting at low temperatures and gradually warming to complete the reaction. The

reaction progress can be monitored by techniques such as thin-layer chromatography (TLC)

or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and

appearance of the -N=C=O stretch of the isocyanate).
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Work-up: After the reaction is complete, excess phosgene and solvent are removed under

reduced pressure.

Purification: The crude product is then purified by vacuum distillation or column

chromatography to yield pure 5-isocyanato-2,3-dihydro-1H-indene.

Synthesis from 2,3-dihydro-1H-indene-5-carboxylic Acid
(Curtius Rearrangement)
The Curtius rearrangement provides an alternative route to the isocyanate from the

corresponding carboxylic acid.[3][4][5][6][7] This multi-step process involves the conversion of

the carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate

with the loss of nitrogen gas.[3][4][5][6][7]

2,3-dihydro-1H-indene-5-carboxylic acid Acyl Chloride IntermediateSOCl₂ or (COCl)₂ Acyl Azide IntermediateNaN₃ 5-Isocyanato-2,3-dihydro-1H-indeneHeat (Δ) N₂ (gas)

Click to download full resolution via product page

Figure 2: Synthetic pathway via Curtius rearrangement.

Experimental Protocol (General Procedure):

Acyl Chloride Formation: 2,3-dihydro-1H-indene-5-carboxylic acid is treated with a

chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the

corresponding acyl chloride. The excess chlorinating agent is typically removed under

vacuum.

Acyl Azide Formation: The crude acyl chloride is dissolved in an appropriate solvent (e.g.,

acetone, THF) and reacted with an azide source, such as sodium azide, to form the acyl

azide.

Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene). Upon

heating, the acyl azide undergoes rearrangement to the isocyanate, with the evolution of

nitrogen gas.

Purification: The resulting isocyanate is then purified, typically by vacuum distillation.
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Reactivity and Chemical Behavior
The chemical behavior of 5-isocyanato-2,3-dihydro-1H-indene is dominated by the highly

electrophilic isocyanate group. This functional group readily reacts with a wide range of

nucleophiles.

Nucleophiles

Products

5-Isocyanato-2,3-dihydro-1H-indene

Carbamic Acid (unstable)

Reaction with

Urethane (Carbamate)

Reaction with

Urea

Reaction with

Water (H₂O) Alcohol (R-OH) Amine (R-NH₂)

5-Amino-2,3-dihydro-1H-indene

Decarboxylation

Click to download full resolution via product page

Figure 3: Key reactions of the isocyanate group.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid

intermediate, which readily decarboxylates to yield the corresponding primary amine (5-

aminoindan). This reaction is the reason for the moisture sensitivity of isocyanates.

Reaction with Alcohols: In the presence of an alcohol, 5-isocyanato-2,3-dihydro-1H-indene
will form a stable urethane (carbamate) linkage. This reaction is fundamental in polyurethane

chemistry.

Reaction with Amines: The reaction with primary or secondary amines leads to the formation

of urea derivatives. This is a rapid and often quantitative reaction.
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Due to its reactivity, 5-isocyanato-2,3-dihydro-1H-indene should be handled in a dry, inert

atmosphere and stored away from moisture and protic solvents.

Spectroscopic Data (Predicted)
While experimental spectra for 5-isocyanato-2,3-dihydro-1H-indene are not readily available

in the public domain, the expected spectroscopic features can be predicted based on the

analysis of its structural components.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features

¹H NMR

- Aromatic protons on the benzene ring (approx.

7.0-7.5 ppm).- Triplets for the methylene protons

of the five-membered ring (approx. 2.8-3.2

ppm).- Quintet for the central methylene protons

of the five-membered ring (approx. 2.0-2.4

ppm).

¹³C NMR

- Aromatic carbons (approx. 120-150 ppm).-

Isocyanate carbon (-N=C=O) (approx. 120-130

ppm).- Aliphatic carbons of the five-membered

ring (approx. 25-35 ppm).

IR Spectroscopy

- Strong, characteristic isocyanate (-N=C=O)

stretching band around 2250-2275 cm⁻¹.-

Aromatic C-H stretching bands above 3000

cm⁻¹.- Aliphatic C-H stretching bands below

3000 cm⁻¹.- Aromatic C=C stretching bands

around 1450-1600 cm⁻¹.

Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 159.0684.

Applications in Drug Development and Research
The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of

approved drugs and clinical candidates. The introduction of an isocyanate group at the 5-
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position provides a versatile handle for the synthesis of novel derivatives with potential

therapeutic applications.

Derivatization for Structure-Activity Relationship (SAR) Studies: The reactivity of the

isocyanate group allows for the straightforward synthesis of libraries of urea and carbamate

derivatives. These libraries can be screened to explore the SAR of the indane core for a

particular biological target.

Linker Chemistry: The isocyanate can act as a reactive linker to attach the indane moiety to

other molecules of interest, such as proteins, peptides, or other small molecules, to create

probes or bioconjugates.

Potential Therapeutic Areas: While specific studies on 5-isocyanato-2,3-dihydro-1H-indene
are limited, derivatives of the indane scaffold have been investigated for a range of biological

activities, including as enzyme inhibitors and receptor modulators. For example, some

indene derivatives have been explored for their potential in treating diseases mediated by 5-

HT6 receptors.[8]

Safety and Handling
Isocyanates as a class of compounds are known to be toxic and are potent respiratory and skin

sensitizers.[9][10][11][12][13]

Handling: 5-Isocyanato-2,3-dihydro-1H-indene should be handled in a well-ventilated fume

hood by trained personnel wearing appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Respiratory protection may be necessary.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and

incompatible materials such as acids, bases, alcohols, and amines.

Toxicity: While specific toxicity data for this compound is not available, it should be treated as

a hazardous substance. Inhalation, ingestion, and skin contact should be avoided.

This technical guide is intended for informational purposes only and should not be considered a

substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before

handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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